molecular formula C16H13ClN4OS4 B15102525 2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-thiophen-2-ylmethylidene]acetohydrazide

2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-thiophen-2-ylmethylidene]acetohydrazide

Cat. No.: B15102525
M. Wt: 441.0 g/mol
InChI Key: OBCRSZDTZZXHAX-LSCVHKIXSA-N
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Description

The compound with the molecular formula C16H13ClN4OS4 is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C16H13ClN4OS4 involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile

    Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups

    Cyclization Reactions: These reactions involve the formation of ring structures, which are often a key feature of complex organic molecules.

Industrial Production Methods

Industrial production of C16H13ClN4OS4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:

    Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

C16H13ClN4OS4: undergoes various types of chemical reactions, including:

    Oxidation Reactions: These involve the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reactions: These involve the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reactions: These involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.

Scientific Research Applications

C16H13ClN4OS4: has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups or to study reaction mechanisms.

    Biology: Used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials, such as dyes and pigments.

Mechanism of Action

The mechanism of action of C16H13ClN4OS4 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include:

    Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.

    Receptor Binding: The compound binds to a receptor, either activating or inhibiting its signaling pathway.

Comparison with Similar Compounds

C16H13ClN4OS4: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    C16H13ClN4O4: This compound has a similar core structure but different functional groups, leading to different chemical properties and applications.

    C16H13ClN4S4: This compound has a similar sulfur content but lacks oxygen atoms, resulting in different reactivity and applications.

Properties

Molecular Formula

C16H13ClN4OS4

Molecular Weight

441.0 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C16H13ClN4OS4/c17-13-6-2-1-4-11(13)9-24-15-20-21-16(26-15)25-10-14(22)19-18-8-12-5-3-7-23-12/h1-8H,9-10H2,(H,19,22)/b18-8-

InChI Key

OBCRSZDTZZXHAX-LSCVHKIXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)N/N=C\C3=CC=CS3)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=CS3)Cl

Origin of Product

United States

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